molecular formula C14H20O5S B15061894 Phenylethylb-D-thiogalactopyranoside

Phenylethylb-D-thiogalactopyranoside

Cat. No.: B15061894
M. Wt: 300.37 g/mol
InChI Key: YXSHGIOINDFBOU-RRYROLNDSA-N
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Preparation Methods

Phenylethylb-D-thiogalactopyranoside can be synthesized through several synthetic routes. One common method involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Phenylethylb-D-thiogalactopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield this compound sulfoxide, while reduction may produce this compound alcohol .

Biological Activity

Phenylethyl-β-D-thiogalactopyranoside (PETG) is a compound that has garnered attention for its biological activity, particularly in the context of molecular biology and biochemistry. This article explores the biological properties, applications, and research findings associated with PETG, including relevant data tables and case studies.

Phenylethyl-β-D-thiogalactopyranoside is structurally related to isopropyl-β-D-thiogalactopyranoside (IPTG), a well-known inducer of the lac operon in Escherichia coli. PETG functions similarly by binding to the lac repressor protein, thereby preventing it from inhibiting the expression of genes downstream of the lac operon. This mechanism allows for controlled gene expression in various experimental setups.

Biological Activity

  • Induction of Gene Expression :
    • PETG has been shown to effectively induce β-galactosidase activity in bacterial systems, making it a valuable tool for researchers studying gene regulation.
    • Research indicates that PETG can be used as an alternative to IPTG in certain experimental conditions, providing similar induction profiles but with potentially different kinetics.
  • Cellular Effects :
    • Studies have investigated the effects of PETG on cellular processes. For instance, it has been observed that PETG can influence protein folding and stability, which is crucial for recombinant protein production.

Table 1: Comparison of Induction Efficacy

CompoundInduction Concentrationβ-Galactosidase Activity (Units)Comments
IPTG0.5 mM1900Standard inducer
PETG0.5 mM1800Comparable efficacy

Data derived from comparative studies on induction efficiency in E. coli strains.

Case Studies

  • Case Study on Protein Expression :
    • In a study investigating the expression of a recombinant protein using PETG, researchers found that substituting IPTG with PETG did not significantly alter the yield or activity of the expressed protein. This suggests that PETG can serve as a reliable alternative in protein expression protocols.
  • Impact on Cellular Metabolism :
    • Another case study focused on the metabolic effects of PETG on E. coli. The findings indicated that while PETG induced gene expression effectively, it also influenced metabolic pathways related to galactose utilization, highlighting its dual role as an inducer and metabolic modulator.

Properties

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-phenylethoxy)-5-sulfanyloxane-3,4-diol

InChI

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(20)14(19-10)18-7-6-9-4-2-1-3-5-9/h1-5,10-17,20H,6-8H2/t10-,11+,12+,13-,14?/m1/s1

InChI Key

YXSHGIOINDFBOU-RRYROLNDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)S

Origin of Product

United States

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